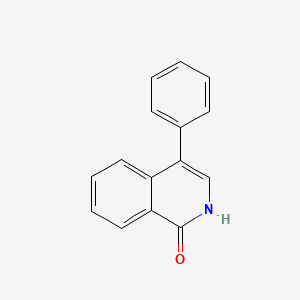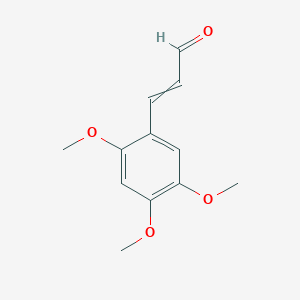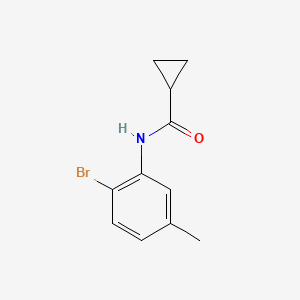
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of an indane core with a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indane or its derivatives.
Hydroxylation: The indane core is hydroxylated at the 5-position using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a suitable catalyst.
Carboxylation: The hydroxylated indane is then subjected to carboxylation at the 2-position using carbon dioxide (CO₂) under high pressure and temperature conditions.
Esterification: The carboxylic acid group is esterified using methanol (CH₃OH) and a strong acid catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in tetrahydrofuran (THF).
Major Products:
Oxidation: 5-Oxoindane-2-carboxylate.
Reduction: 5-Hydroxyindane-2-methanol.
Substitution: 5-Chloroindane-2-carboxylate, 5-Bromoindane-2-carboxylate.
Applications De Recherche Scientifique
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized indane derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl 5-Hydroxyindole-2-carboxylate: Similar structure but with an indole core instead of indane.
Ethyl 5-Hydroxyindane-2-carboxylate: Similar structure but with an ethyl ester group instead of methyl.
5-Hydroxyindane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester.
Uniqueness: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9,12H,4-5H2,1H3 |
Clé InChI |
YIHFTASGYLUZRL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2=C(C1)C=C(C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B8644060.png)





